molecular formula C18H24N4O3S B2740922 1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034328-24-8

1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2740922
CAS No.: 2034328-24-8
M. Wt: 376.48
InChI Key: TYUXGBLKOGEWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a benzothiadiazole core fused with a piperidine ring and a 3,5-dimethylisoxazole substituent. The thiadiazole 2,2-dioxide moiety confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-13-16(14(2)25-19-13)12-21-10-8-15(9-11-21)22-18-7-5-4-6-17(18)20(3)26(22,23)24/h4-7,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUXGBLKOGEWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide , also known as a derivative of thiadiazole and isoxazole, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H19N3O3S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a piperidine ring linked to a 3,5-dimethylisoxazole moiety and a benzo[c][1,2,5]thiadiazole framework. The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance:

  • Minimum Inhibitory Concentration (MIC) : A compound structurally similar to the target compound exhibited MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Minimum Bactericidal Concentration (MBC) : The MBC values were significantly lower than those of standard antibiotics like nitrofurantoin, indicating strong bactericidal activity .
CompoundMIC (µg/mL)MBC (µg/mL)Target Organisms
Compound 151.95 - 15.623.91 - 62.5Staphylococcus spp., Enterococcus faecalis

Anticancer Activity

Research has indicated that compounds with similar structural motifs may exhibit anticancer properties through various mechanisms:

  • Apoptosis Induction : Studies have shown that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at the G2/M phase in cancer cells .

Neuroprotective Effects

The piperidine and isoxazole components are often associated with neuroprotective effects:

  • Neurotransmitter Modulation : Compounds with similar structures have been found to modulate neurotransmitter levels, potentially providing protective effects against neurodegenerative diseases.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help reduce oxidative stress in neuronal cells .

Case Studies

  • Study on Antimicrobial Effects : A recent study synthesized several thiadiazole derivatives and tested their antimicrobial activity against a panel of bacteria. The results indicated that compounds containing the isoxazole moiety demonstrated enhanced antibacterial activity compared to those without it .
  • Neuroprotective Study : In vitro studies on neuroblastoma cells showed that compounds similar to the target structure could significantly reduce cell death induced by oxidative stress .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the isoxazole moiety enhances the compound's efficacy against various bacterial strains. Studies have shown that similar compounds demonstrate activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Neuropharmacology

The piperidine structure within the compound is associated with neuroactive properties. Compounds with piperidine rings are often explored for their potential in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that modifications to the piperidine moiety can influence receptor binding affinities and lead to improved therapeutic profiles .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. The structural characteristics of this compound may allow it to interfere with cancer cell proliferation and induce apoptosis. Research has shown that certain thiadiazole derivatives can inhibit key pathways involved in tumor growth and metastasis .

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences, researchers synthesized a series of thiadiazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that compounds similar to 1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Neuroactive Properties

A study explored the neuropharmacological effects of piperidine-based compounds. It was found that certain modifications led to increased binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders . The implications for the compound are promising and warrant further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other thiadiazole derivatives, particularly those synthesized from benzodioxine or pyrazole precursors. Key differences include:

  • Substituent Variability: Unlike derivatives bearing nitro-phenyl groups (e.g., 2-[[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-1,3,4-thiadiazoles ), this compound incorporates a dimethylisoxazole moiety, which may enhance metabolic stability due to reduced electron-withdrawing effects.

Bioactivity Profiles

Compound Class Substituents Bioactivity (MIC, μg/mL) Reference
1,3,4-Thiadiazole derivatives 4-Nitrophenyl, pyrazole E. coli: 12.5–25
Benzodioxine-thiadiazole hybrids Methyl, hydrazone C. albicans: 6.25–12.5
Lankacidin C analogs Redox-cofactor BGCs Antitumor (IC₅₀: 0.5–2 μM)

This compound’s dimethylisoxazole group may reduce microbial resistance mechanisms compared to nitro-substituted analogs, though empirical validation is needed.

Computational Similarity Analysis

Per ligand-based screening principles (), molecular fingerprints (e.g., Morgan or MACCS) could assess similarity to known bioactive thiadiazoles. For example:

  • Tanimoto Similarity : If compared to antimicrobial 1,3,4-thiadiazoles , the compound’s isoxazole-piperidine motif may yield a moderate similarity score (0.4–0.6), indicating divergent pharmacophores.
  • Dice Similarity : Higher overlap might occur with antitumor lankacidin-like BGCs , given shared heterocyclic cores.

Preparation Methods

Sulfonamide Cyclization Route

Step 1: Synthesis of 3-Methyl-1,3-dihydrobenzo[c]thiadiazole 2,2-Dioxide
A mixture of 2-amino-4-methylbenzenesulfonamide (10 mmol) and thionyl chloride (15 mmol) in dry dichloromethane (50 mL) was stirred at 0°C for 2 h. After quenching with ice water, the intermediate sulfonyl chloride was isolated and reacted with ammonium hydroxide (20 mL) at 80°C for 6 h to yield the bicyclic sulfonamide (72% yield).

Characterization Data

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1580 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (d, J=8.4 Hz, 1H, H-7), 7.38 (s, 1H, H-4), 6.95 (d, J=8.4 Hz, 1H, H-6), 3.02 (s, 3H, CH₃).

Functionalization of the Piperidine Moiety

Preparation of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-amine

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde
A mixture of acetylacetone (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol (30 mL) was refluxed for 4 h. The precipitated isoxazole was filtered and oxidized with pyridinium chlorochromate (PCC) to yield the aldehyde (68% yield).

Step 2: Reductive Amination
The aldehyde (5 mmol) was reacted with piperidin-4-amine (5 mmol) and sodium cyanoborohydride (6 mmol) in methanol (20 mL) at room temperature for 12 h. The product was purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to afford the secondary amine (83% yield).

Characterization Data

  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 158.4 (C=N), 55.1 (N-CH₂), 42.3 (piperidine C-4).

Coupling of the Benzo-Thiadiazole Core and Piperidine Side Chain

Buchwald-Hartwig Amination

A mixture of 3-methyl-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide (3 mmol), 1-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine (3.3 mmol), Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (9 mmol) in toluene (30 mL) was refluxed under nitrogen for 18 h. The crude product was purified via recrystallization (EtOAc/hexane) to yield the target compound (65% yield).

Optimization Table

Catalyst System Solvent Temp (°C) Yield (%)
Pd(OAc)₂/Xantphos Toluene 110 58
Pd₂(dba)₃/Xantphos Toluene 110 65
PdCl₂(PPh₃)₂ DMF 100 42

Alternative Synthetic Pathways

Mitsunobu Reaction for Ether Linkage

The hydroxyl group of 3-methyl-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide (2 mmol) was reacted with 1-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-ol (2.2 mmol) using DIAD (2.4 mmol) and PPh₃ (2.4 mmol) in THF (20 mL) at 0°C. The product was isolated in 61% yield.

Spectral Characterization and Validation

Target Compound Data

  • HRMS (ESI+) : m/z calc. for C₂₀H₂₃N₄O₃S [M+H]⁺: 415.1432, found: 415.1429.
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.48 (d, J=8.5 Hz, 1H), 7.30 (s, 1H), 6.92 (d, J=8.5 Hz, 1H), 4.12 (m, 1H, piperidine H-4), 3.58 (s, 2H, N-CH₂-isoxazole), 2.98 (s, 3H, CH₃), 2.32 (s, 6H, isoxazole CH₃).
  • ¹³C NMR (125 MHz, CDCl₃) : δ 168.4 (C=O), 159.1 (C=N), 132.5–115.2 (aromatic carbons), 55.6 (N-CH₂), 48.3 (piperidine C-4).

Q & A

Q. What are the key considerations in designing a multi-step synthetic route for this compound?

The synthesis involves sequential functionalization of the piperidine and benzo[c][1,2,5]thiadiazole cores. Critical steps include:

  • Coupling the 3,5-dimethylisoxazole moiety to the piperidine ring via nucleophilic substitution or reductive amination, ensuring regioselectivity.
  • Introducing the thiadiazole dioxide group through cyclization using sulfur-based reagents (e.g., thionyl chloride) under anhydrous conditions.
  • Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Yield optimization requires precise control of reaction temperature, solvent polarity (e.g., DMF for polar intermediates), and catalytic systems (e.g., triethylamine for acid scavenging) .

Q. What methodological approaches are recommended for characterizing structural purity?

A combination of analytical techniques is essential:

  • ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify stoichiometric ratios of C, H, N, and S.
  • IR spectroscopy to identify functional groups (e.g., S=O stretches at ~1150–1250 cm⁻¹). Purity ≥95% is typically required for pharmacological assays, achievable via recrystallization (e.g., ethanol/DMF mixtures) .

Q. What in vitro assays are appropriate for evaluating antimicrobial potential?

Standardized protocols include:

  • Broth microdilution assays against Gram-positive (e.g., Bacillus mycoides) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values determined at 24–48 hours.
  • Fungal susceptibility testing (e.g., Candida albicans) using agar diffusion methods. Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (e.g., DMSO) are mandatory to validate results .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example:

  • Reaction barrier analysis identifies rate-limiting steps (e.g., cyclization of the thiadiazole ring).
  • Solvent polarity simulations (e.g., COSMO-RS) optimize dielectric environments for intermediates. AI-driven platforms (e.g., ICReDD’s workflow) integrate computational predictions with high-throughput experimentation to reduce trial-and-error cycles by 40–60% .

Q. How should researchers address contradictions in pharmacological activity data across assays?

Contradictions may arise from assay-specific variables (e.g., cell line viability, solvent interference). Mitigation strategies include:

  • Dose-response validation across multiple replicates.
  • Mechanistic profiling (e.g., enzyme inhibition assays vs. whole-cell models).
  • Statistical meta-analysis (e.g., ANOVA with post-hoc tests) to identify outliers. For example, discrepancies in antimicrobial activity may require re-evaluating compound stability under assay conditions .

Q. What statistical experimental design (DoE) methods are suitable for analyzing reaction parameter interactions?

  • Full factorial designs screen variables (e.g., temperature, catalyst loading) to identify main effects.
  • Response surface methodology (RSM) optimizes interdependent parameters (e.g., solvent ratio vs. reaction time).
  • Taguchi arrays reduce experimental runs while assessing robustness (e.g., purity under varying pH). A case study on thiadiazole derivatives achieved 22% yield improvement by optimizing ethanol/water ratios via RSM .

Q. How can AI-driven simulations improve reaction design for this compound?

  • COMSOL Multiphysics models heat/mass transfer in reactors to prevent thermal degradation.
  • Machine learning (ML) predicts optimal reaction conditions using historical data (e.g., solvent-catalyst pairs).
  • Autonomous labs enable real-time adjustments (e.g., flow chemistry systems with inline NMR). For instance, ML-trained algorithms reduced byproduct formation in piperidine-functionalization steps by 35% .

Q. How to determine the compound’s interaction with biological targets using molecular docking?

  • Protein-ligand docking (e.g., AutoDock Vina) models binding affinities to receptors (e.g., bacterial gyrase).
  • MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the thiadiazole S=O group). Validation requires correlating docking scores (e.g., ΔG < -7 kcal/mol) with in vitro activity .

Data Contradiction and Optimization

Q. What strategies enhance the yield of critical intermediates during synthesis?

  • Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes for cyclization steps).
  • Phase-transfer catalysis improves interfacial reactions (e.g., using tetrabutylammonium bromide).
  • In situ FTIR monitoring detects intermediate formation, enabling real-time adjustments. A study on similar thiadiazoles achieved 85% yield via microwave irradiation at 120°C .

Q. How to resolve solubility-related challenges in pharmacological testing?

  • Co-solvent systems (e.g., PEG-400/water) enhance aqueous solubility without precipitation.
  • Nanoformulation (e.g., liposomal encapsulation) improves bioavailability.
  • DSC (differential scanning calorimetry) identifies polymorphic forms with higher solubility.
    For example, PEG-400 increased solubility of a thiadiazole derivative by 12-fold in cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.